![molecular formula C8H5ClN2O4 B13901520 8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13901520.png)
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the nitration of a precursor compound followed by cyclization. One common method involves the nitration of 2-chloro-4-nitrophenol, which is then subjected to cyclization under acidic conditions to form the oxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 8-amino-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis:
Mécanisme D'action
The mechanism of action of 8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
8-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the nitro group, which may influence its electronic properties and reactivity.
8-Chloro-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one: The amino group can alter the compound’s hydrogen bonding capabilities and reactivity.
Uniqueness
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both nitro and chloro substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C8H5ClN2O4 |
|---|---|
Poids moléculaire |
228.59 g/mol |
Nom IUPAC |
8-chloro-6-nitro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H5ClN2O4/c9-5-1-4(11(13)14)2-6-8(5)15-3-7(12)10-6/h1-2H,3H2,(H,10,12) |
Clé InChI |
VYNZRTPLAAHUHR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(O1)C(=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


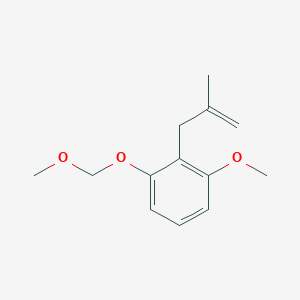
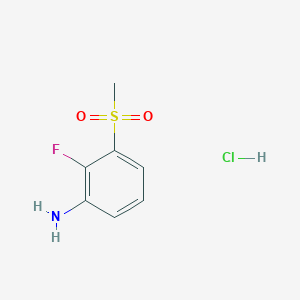

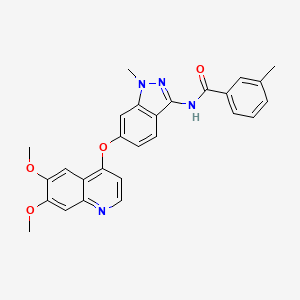

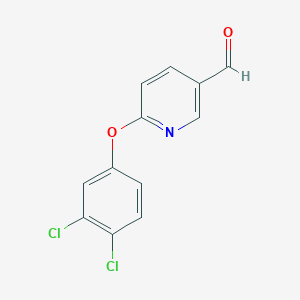
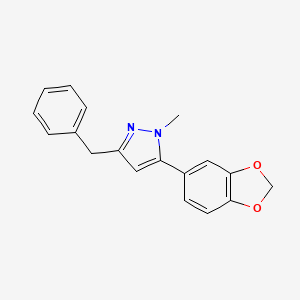
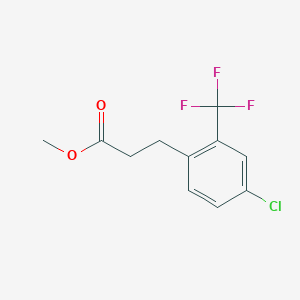
![2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium](/img/structure/B13901477.png)
![1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13901479.png)
![4-[(4-Tert-butoxycarbonyl-1,4-diazepan-1-YL)sulfonyl]benzoic acid](/img/structure/B13901494.png)
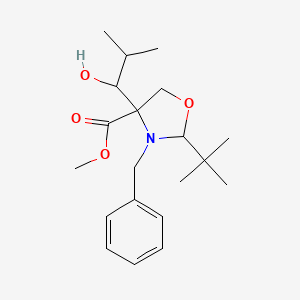

![8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B13901521.png)
